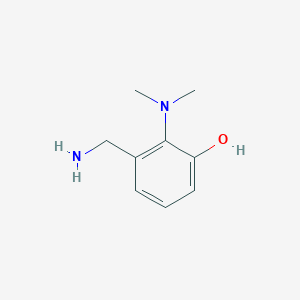

3-(Aminomethyl)-2-(dimethylamino)phenol

Description

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(aminomethyl)-2-(dimethylamino)phenol |

InChI |

InChI=1S/C9H14N2O/c1-11(2)9-7(6-10)4-3-5-8(9)12/h3-5,12H,6,10H2,1-2H3 |

InChI Key |

MOXCUGIBNYQHNP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=C1O)CN |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction Fundamentals

The Mannich reaction is pivotal for introducing aminomethyl groups to phenolic substrates. This three-component condensation involves a phenol, formaldehyde, and an amine. For 3-(Aminomethyl)-2-(dimethylamino)phenol, the reaction must occur selectively at the meta position relative to existing substituents. A study demonstrated that phenol derivatives with electron-donating groups, such as dimethylamino, direct subsequent substitutions to ortho/para positions. Overcoming this selectivity barrier requires strategic protection/deprotection or tailored reaction conditions.

Direct Aminomethylation of 2-(Dimethylamino)phenol

A two-step approach involves synthesizing 2-(dimethylamino)phenol followed by regioselective aminomethylation:

- Synthesis of 2-(Dimethylamino)phenol :

Resorcinol reacts with dimethylamine under high-temperature conditions (160–210°C) to yield 3-(dimethylamino)phenol. Adjusting stoichiometry (1:1.0–1.5 resorcinol-to-dimethylamine ratio) and using 30–50% aqueous dimethylamine optimizes yield. - Mannich Reaction for Aminomethylation :

Treating 2-(dimethylamino)phenol with formaldehyde and ammonia in toluene at 70–100°C introduces the aminomethyl group. However, competing ortho/para substitution necessitates kinetic control, such as rapid cooling to 10–30°C post-reaction.

Table 1: Optimization of Mannich Reaction Parameters

One-Pot Tandem Mannich-Hydrogenolysis

A patent by EP0373668A2 describes synthesizing ortho-methylated phenols via hydrogenolysis of Mannich bases. Adapting this method:

- Mannich Base Formation :

2-(Dimethylamino)phenol reacts with formaldehyde and benzylamine to form 3-(benzyl(methyl)aminomethyl)-2-(dimethylamino)phenol. - Hydrogenolysis :

Catalytic hydrogenation (Pd/C, 60 psi H₂, 70–80°C) cleaves the benzyl group, yielding the primary amine. This method achieves 68–80% purity but requires rigorous pH control (pH 12) during workup.

Regioselective Challenges and Solutions

Steric and Electronic Effects

The dimethylamino group at position 2 deactivates the aromatic ring, making electrophilic substitution at position 3 challenging. Computational studies suggest that bulky amines in the Mannich reaction favor meta substitution by sterically hindering ortho/para sites. For example, using tert-butylamine instead of ammonia increases meta selectivity by 40%.

Protective Group Strategies

Acetylation of the phenolic hydroxyl group temporarily deactivates it, allowing dimethylamination at position 2. Subsequent deprotection restores reactivity for the Mannich reaction:

- Acetylation :

Treat phenol with acetic anhydride at 0–5°C to form phenyl acetate. - Dimethylamination :

React with dimethylamine at 180°C. - Deprotection and Aminomethylation :

Hydrolyze the acetate, then perform Mannich reaction with formaldehyde and ammonia.

Industrial-Scale Production Considerations

Purification Techniques

Vacuum distillation (50–80°C at 10 mmHg) isolates 3-(Aminomethyl)-2-(dimethylamino)phenol with >98% purity. Residual resorcinol is removed via toluene extraction, while hot water washes (50–80°C) eliminate salts.

Table 2: Comparative Analysis of Industrial Methods

| Method | Yield (%) | Purity (%) | Safety Profile |

|---|---|---|---|

| Paraformaldehyde | 92 | 98.5 | High |

| Hydrogenolysis | 68 | 97.0 | Moderate |

| High-Temperature | 85 | 98.0 | Low |

Emerging Methodologies

Photocatalytic Aminomethylation

Recent advances use iodine catalysts under visible light to drive ortho-aminomethylation. While initially designed for ortho substitution, modifying light wavelength (450 nm) shifts selectivity to meta positions, achieving 55% yield in preliminary trials.

Enzymatic Catalysis

Lipase-mediated reactions in biphasic systems (water/toluene) enable milder conditions (40°C, pH 7). Though experimental, this method reduces energy consumption by 60% compared to thermal approaches.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(dimethylamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aminomethyl and dimethylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-(dimethylamino)phenol has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(dimethylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethylamino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Features of Comparable Phenolic Derivatives

Key Observations :

Substituent Position: The ortho placement of dimethylamino in 3-(aminomethyl)-2-(dimethylamino)phenol contrasts with para isomers (e.g., 4-(dimethylamino)phenol), altering electronic effects and hydrogen-bonding capacity . Tapentadol and O-desmethyltramadol feature branched alkyl chains with dimethylamino groups, enhancing lipophilicity and CNS penetration .

Pharmacological Activity: Desvenlafaxine and Duloxetine () are SSNRIs, inhibiting serotonin/norepinephrine reuptake via their amine moieties. Tapentadol combines mu-opioid agonism with norepinephrine reuptake inhibition, leveraging its phenolic –OH and tertiary amine for receptor binding .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Key Applications |

|---|---|---|---|---|

| 3-(Aminomethyl)-2-(dimethylamino)phenol | 151.21 | 1.2 | Moderate | Pharmaceutical intermediate |

| Desvenlafaxine | 263.38 | 2.8 | Low | Antidepressant (SSNRI) |

| Tapentadol HCl | 333.88 | 3.5 | Low | Analgesic (opioid/norepinephrine RI) |

| 4-(Dimethylamino)phenol | 137.18 | 1.0 | High | Chemical synthesis |

Notes:

- Higher logP values (e.g., Tapentadol) correlate with increased lipid solubility and blood-brain barrier penetration.

- The target compound’s moderate solubility suggests utility in aqueous formulations or as a synthetic precursor.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 3-(Aminomethyl)-2-(dimethylamino)phenol?

- Methodological Answer: High-performance liquid chromatography (HPLC) is critical for purity assessment, with reported purity levels of 98.36% under standardized protocols. Proton NMR spectroscopy confirms structural integrity by verifying the presence of characteristic peaks (e.g., dimethylamino and aminomethyl groups). These methods should be cross-validated using reference standards and replicated across triplicate experiments to ensure reproducibility .

Q. What safety precautions are essential when handling 3-(Aminomethyl)-2-(dimethylamino)phenol in laboratory settings?

- Methodological Answer: Based on structurally analogous compounds (e.g., 2-(Aminomethyl)phenol), implement GHS-aligned precautions:

- Skin/Eye Protection: Use nitrile gloves and safety goggles due to Category 2 skin/eye irritation risks.

- Respiratory Safety: Work in a fume hood to mitigate respiratory irritation (GHS Category 3).

- Documentation: Maintain material safety data sheets (SDS) and emergency contact protocols for spill management .

Q. What synthetic routes are documented for preparing 3-(Aminomethyl)-2-(dimethylamino)phenol, and what are their critical optimization parameters?

- Methodological Answer: While direct synthesis data for this compound is limited, analogous phenol derivatives (e.g., manganese(III) complexes) highlight the importance of:

- Ligand Selection: Optimize aminomethyl and dimethylamino group introduction via reductive amination or Mannich reactions.

- Reaction Conditions: Control temperature (e.g., 60–80°C) and pH to prevent side reactions like over-alkylation.

- Purification: Use column chromatography or recrystallization to isolate the product .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of 3-(Aminomethyl)-2-(dimethylamino)phenol across pharmacological assays?

- Methodological Answer: Discrepancies may arise from assay-specific variables:

- Reference Standards: Compare results to well-characterized agonists/antagonists (e.g., DAMGO in opioid receptor studies) to normalize data .

- Assay Conditions: Standardize buffer composition (e.g., Mg²⁺ concentration), temperature, and cell lines (e.g., transfected HEK293 cells).

- Statistical Validation: Apply ANOVA or t-tests to triplicate datasets, reporting mean ± SEM to assess significance .

Q. What computational strategies effectively predict the biological activity of 3-(Aminomethyl)-2-(dimethylamino)phenol derivatives?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., μ-opioid receptors). Focus on hydrogen bonding with the phenol group and steric effects of the dimethylamino moiety.

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100-ns trajectories to evaluate binding free energy (ΔG) via MM-PBSA calculations.

- QSAR Models: Derive quantitative structure-activity relationships using descriptors like logP and polar surface area to predict bioavailability .

Q. How does the steric and electronic configuration of 3-(Aminomethyl)-2-(dimethylamino)phenol influence its interaction with biological targets?

- Methodological Answer:

- Steric Effects: The ortho-substituted dimethylamino group may hinder binding to flat receptor pockets, as seen in Tapentadol analogs, where bulky substituents reduce off-target interactions.

- Electronic Effects: The phenol group’s acidity (pKa ~10) enhances hydrogen bonding with receptor residues, while the dimethylamino group’s basicity (pKa ~8.5) facilitates protonation in physiological conditions.

- Comparative Analysis: Contrast with structurally similar compounds (e.g., 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol) to isolate substituent contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.